molecular formula C22H17N5 B1237297 4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

Cat. No. B1237297
M. Wt: 351.4 g/mol
InChI Key: QYRFUAMRNAKEET-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diphenyl-N-(3-pyridinylmethylideneamino)-2-pyrimidinamine is a member of pyrimidines.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from related compounds, focusing on the role of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. This research provides insights into the synthetic pathways and structural characteristics of similar pyrimidine derivatives (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Antimicrobial and Anticancer Activities

  • Abdel-megeed et al. (2012) synthesized a series of diphenyl 1-(pyridin-3-yl)ethylphosphonates, showing high antimicrobial activities against various bacterial and fungal strains, as well as significant anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).

Antiviral Properties

  • Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their in vitro antiviral activity, showing strong antiviral activity against herpes simplex virus type-1 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Antihypertensive and Anti-inflammatory Properties

  • Bennett et al. (1981) prepared a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives and evaluated their antihypertensive activity, noting a gradual and sustained lowering of blood pressure in spontaneously hypertensive rats (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Nonlinear Optical Switch

properties

Product Name

4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine

InChI

InChI=1S/C22H17N5/c1-3-9-18(10-4-1)20-14-21(19-11-5-2-6-12-19)26-22(25-20)27-24-16-17-8-7-13-23-15-17/h1-16H,(H,25,26,27)/b24-16+

InChI Key

QYRFUAMRNAKEET-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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